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molecular formula C10H14N2O2 B8751318 4,5-Diethyl-2-nitroaniline CAS No. 7149-71-5

4,5-Diethyl-2-nitroaniline

Cat. No. B8751318
M. Wt: 194.23 g/mol
InChI Key: PSDVGOQKDYELTF-UHFFFAOYSA-N
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Patent
US05631373

Procedure details

4,5-Diethyl-2-nitroaniline (23) (567 mg, 2.92 mmol) was dissolved in ethyl acetate (20 mL). To this solution was added 10% Pd--C (142 mg, 20%; Aldrich). The mixture was agitated at room temperature under a pressure of 35 psi (H2) for 5 h. The catalyst was removed through a column of Celite (5 g) and washed with ethyl acetate (3×20 mL). The filtrates were combined and evaporated in vacuo to give 4,5-diethyl-1,2-diaminobenzene 24 (459 mg, 96%)as a colorless solid; mp 114°-116° C. (lit. mp 114°-115° C.; Lambooy, J. P., J. Am. Chem. Soc. 71:3756 (1949)); 1H NMR (CDCl3, 300 MHz) δ1.158 (t, 6H, J=7.5 Hz), 2.498 (q, 4H, J=7.5 Hz), 2.908 (br, s, 4H), 6.555 (s, 2H).
Quantity
567 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
Pd--C
Quantity
142 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([C:3]1[C:9]([CH2:10][CH3:11])=[CH:8][C:6]([NH2:7])=[C:5]([N+:12]([O-])=O)[CH:4]=1)[CH3:2]>C(OCC)(=O)C>[CH2:10]([C:9]1[C:3]([CH2:1][CH3:2])=[CH:4][C:5]([NH2:12])=[C:6]([NH2:7])[CH:8]=1)[CH3:11]

Inputs

Step One
Name
Quantity
567 mg
Type
reactant
Smiles
C(C)C1=CC(=C(N)C=C1CC)[N+](=O)[O-]
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Pd--C
Quantity
142 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was agitated at room temperature under a pressure of 35 psi (H2) for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed through a column of Celite (5 g)
WASH
Type
WASH
Details
washed with ethyl acetate (3×20 mL)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
C(C)C1=CC(=C(C=C1CC)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 459 mg
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 95.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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